6-Bromo-5-pivalamidonicotinic acid
Overview
Description
6-Bromo-5-pivalamidonicotinic acid is a brominated derivative of nicotinic acid, characterized by the presence of a pivalamide group. Its molecular formula is C11H13BrN2O3, and it has a molecular weight of 301.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with 5-bromo-2-chloronicotinic acid, which undergoes a substitution reaction with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Bromo-5-pivalamidonicotinic acid can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Amidation and Esterification: The carboxylic acid group can participate in amidation or esterification reactions to form amides or esters, respectively.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Amidation/Esterification: Amine or alcohol in the presence of coupling agents like EDCI or DCC.
Major Products:
- Substituted nicotinic acid derivatives.
- Oxidized or reduced forms of the original compound.
- Amides or esters of this compound.
Scientific Research Applications
Chemistry: 6-Bromo-5-pivalamidonicotinic acid is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound’s derivatives are investigated for their use in materials science, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which 6-Bromo-5-pivalamidonicotinic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and pivalamide group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 5-Bromo-6-methoxypyridine-2-carboxylic acid
- 6-Bromo-2-chloronicotinic acid
- 6-Bromo-3-pyridinylboronic acid
Uniqueness: 6-Bromo-5-pivalamidonicotinic acid is unique due to the presence of both a bromine atom and a pivalamide group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
6-bromo-5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)10(17)14-7-4-6(9(15)16)5-13-8(7)12/h4-5H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFWGNXFVJHQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673935 | |
Record name | 6-Bromo-5-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-31-1 | |
Record name | 3-Pyridinecarboxylic acid, 6-bromo-5-[(2,2-dimethyl-1-oxopropyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1142192-31-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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